molecular formula C20H26N2O5S B2367059 3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide CAS No. 946272-17-9

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide

Cat. No. B2367059
CAS RN: 946272-17-9
M. Wt: 406.5
InChI Key: DAMWMBQGYQIODY-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has shown promising results in several studies.

Scientific Research Applications

Anticancer Activity

Compounds with structural features similar to "3,4,5-trimethoxy-N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzamide" have been designed, synthesized, and evaluated for their anticancer activity. For instance, a series of substituted benzamides exhibiting moderate to excellent anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer has been reported. These compounds demonstrated higher anticancer activities than the reference drug in some cases, highlighting their potential as therapeutic agents in cancer treatment (Ravinaik et al., 2021).

Synthesis of Heterocyclic Compounds

Research on the synthesis of novel heterocyclic compounds derived from precursors with similar structural attributes has shown potential for the development of new anti-inflammatory and analgesic agents. These studies involve complex synthetic pathways leading to compounds with significant biological activities, indicating a broad range of possible applications in drug development (Abu‐Hashem et al., 2020).

Biological Activity and Molecular Interactions

Another area of interest is the synthesis and evaluation of compounds for their biological activities, including antimicrobial activities. For example, the synthesis of novel 1,2,4-triazole derivatives has been explored, with some compounds displaying good or moderate activities against various microorganisms. This research direction underscores the potential for developing new antimicrobial agents based on structurally related compounds (Bektaş et al., 2007).

Carbonic Anhydrase Inhibition

Compounds structurally related to "this compound" have been investigated as inhibitors of carbonic anhydrase isoenzymes, demonstrating nanomolar inhibitory concentration (IC50) values. This suggests potential applications in treating conditions where carbonic anhydrase activity is implicated (Supuran et al., 2013).

properties

IUPAC Name

3,4,5-trimethoxy-N-(2-morpholin-4-yl-2-thiophen-3-ylethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-24-17-10-15(11-18(25-2)19(17)26-3)20(23)21-12-16(14-4-9-28-13-14)22-5-7-27-8-6-22/h4,9-11,13,16H,5-8,12H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMWMBQGYQIODY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CSC=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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